Visomitin Visomitin SKQ1 (bromide) is a mitochondria-targeted antioxidant that decreases transmembrane potential and production of reactive oxygen species (ROS). SKQ1 prevents neuronal loss and synaptic damage in a rat model of spontaneous Alzheimer’s disease, as well as decreases severity of arthritic lesions in rats. SKQ1 slows development of age-related ocular pathologies in murine, porcine, bovine, and canine model systems. It also prevents acute phenoptosis following rhabdomyolysis, stroke, and myocardial infarction.
Brand Name: Vulcanchem
CAS No.: 934826-68-3
VCID: VC21076058
InChI: InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
SMILES: CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Molecular Formula: C36H42BrO2P
Molecular Weight: 617.6 g/mol

Visomitin

CAS No.: 934826-68-3

Cat. No.: VC21076058

Molecular Formula: C36H42BrO2P

Molecular Weight: 617.6 g/mol

* For research use only. Not for human or veterinary use.

Visomitin - 934826-68-3

Specification

CAS No. 934826-68-3
Molecular Formula C36H42BrO2P
Molecular Weight 617.6 g/mol
IUPAC Name 10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide
Standard InChI InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
Standard InChI Key WYHFWTRUGAFNKW-UHFFFAOYSA-M
SMILES CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Canonical SMILES CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Appearance A solution in ethanol and water (1:1)

Introduction

Chemical Composition and Mechanism of Action

Structural Characteristics

Visomitin’s active compound, SkQ1, combines a plastoquinone moiety with a lipophilic triphenylphosphonium cation . This design facilitates preferential accumulation in mitochondria, driven by the organelle’s negative membrane potential . The bromide counterion enhances solubility, enabling formulation as an ophthalmic solution (0.155 µg/mL SkQ1) .

Table 1: Chemical Properties of SkQ1

PropertyValue
Molecular FormulaC36H42BrO2P\text{C}_{36}\text{H}_{42}\text{BrO}_{2}\text{P}
Molecular Weight617.61 g/mol
CAS Number934826-68-3
Purity≥98%
SolubilityDMSO: 100 mg/mL; H₂O: 3.33 mg/mL

Mitochondria-Targeted Antioxidant Activity

SkQ1 scavenges ROS within mitochondria, reducing oxidative damage to lipids, proteins, and DNA . In retinal pigment epithelial cells, this activity suppresses p38 MAPK and ERK1/2 signaling pathways, which are hyperactivated in age-related macular degeneration (AMD) . By decreasing phosphorylated tau levels, SkQ1 mitigates neurodegenerative processes .

Clinical Applications in Ophthalmology

Dry Eye Syndrome (DES)

A 6-week, double-masked trial (N=240) demonstrated Visomitin’s superiority over placebo in DES management . Key outcomes included:

Table 2: Efficacy Outcomes in DES (6 Weeks)

ParameterVisomitin Group (Δ)Placebo Group (Δ)P-value
Tear Break-Up Time+2.1 sec+0.9 sec<0.01
Corneal Staining-3.4 units-1.2 units<0.001
Schirmer’s Test+2.5 mm+2.0 mm0.03

Symptoms like grittiness and burning improved by 37% with Visomitin vs. 18% with placebo . Post-treatment follow-up revealed prolonged tear film stability, suggesting residual antioxidant effects .

Leber Hereditary Optic Neuropathy (LHON)

In a 30-month observational study (N=26), Visomitin increased best-corrected visual acuity (BCVA) by 0.42 logMAR (p=1×1010p=1 \times 10^{-10}) . This contrasts with natural history cohorts, where BCVA typically improves by ≤0.3 logMAR over similar periods .

Uveitis and AMD

Preclinical models indicate SkQ1 reduces retinal inflammation by inhibiting prostaglandin E2 (PGE2) synthesis in conjunctival epithelia . In OXYS rats, a model for AMD, Visomitin preserved photoreceptor density by 28% compared to placebo (p<0.01p<0.01) .

Antimicrobial and Anti-Virulence Properties

Bactericidal Activity Against MRSA

Visomitin exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA, eradicating persister cells and intracellular bacteria within macrophages . Unlike conventional antibiotics, no resistance emerged after 30 passages .

Quorum Sensing Inhibition

At sub-MIC concentrations (2 µg/mL), Visomitin reduces MRSA virulence by:

  • Suppressing staphyloxanthin production (↓64%)

  • Inhibiting biofilm formation (↓52%)

  • Attenuating hemolysin activity (↓41%)

These effects correlate with downregulation of the agr quorum sensing system, critical for pathogenicity .

Event TypeVisomitin (N=120)Placebo (N=120)
Ocular Discomfort8%6%
Conjunctival Hyperemia5%3%
Systemic AEs4%2%

No serious adverse events were attributed to Visomitin across 451 participants in Phase 2b/3 trials . Tonometry and slit-lamp examinations showed no clinically significant changes .

Recent Advances and Future Directions

VISTA Trials (2022)

Although VISTA-1 (N=451) and VISTA-2 (N=610) failed primary endpoints, Visomitin improved central corneal staining by 1.2 units vs. placebo at Day 29 (p<0.05p<0.05) . This supports its role in acute corneal repair.

Wound Healing Acceleration

SkQ1 enhances corneal epithelial migration by 9% at 50 nM, a process dependent on p38 MAPK activation . Clinical trials for postoperative healing are underway.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator